molecular formula C23H22N2O3 B269339 N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide

N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide

Cat. No. B269339
M. Wt: 374.4 g/mol
InChI Key: GAPSDUSUEZGBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide, commonly known as APB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of the central nervous system. APB is a selective dopamine D1 receptor agonist, which means that it has the ability to stimulate specific receptors in the brain that are involved in the regulation of various physiological and behavioral processes.

Mechanism of Action

The mechanism of action of APB involves its binding to dopamine D1 receptors, which leads to the activation of intracellular signaling pathways. This activation results in the release of various neurotransmitters, including dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APB include the activation of dopamine D1 receptors, which leads to the release of dopamine and other neurotransmitters. This activation has been shown to have various effects on behavior, including increased motivation and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APB in lab experiments is its selectivity for dopamine D1 receptors, which allows for more precise investigation of the effects of dopamine on behavior. However, one of the limitations of using APB is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of APB in scientific research. One potential application is in the study of addiction and substance abuse, as APB has been shown to activate the brain's reward system. Additionally, APB may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of APB in the field of scientific research.

Synthesis Methods

The synthesis of APB involves several steps, including the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol, which is then reacted with 4-(2-phenylethoxy)benzoyl chloride to produce APB. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

APB has been used in various scientific research studies to investigate its effects on the central nervous system. One of the main applications of APB is in the study of dopamine receptors, which play a crucial role in the regulation of movement, motivation, and reward. APB has been shown to selectively activate dopamine D1 receptors, which has led to its use in the study of the brain's reward system and its potential role in addiction.

properties

Product Name

N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(2-phenylethoxy)benzamide

InChI

InChI=1S/C23H22N2O3/c1-17(26)24-20-9-11-21(12-10-20)25-23(27)19-7-13-22(14-8-19)28-16-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)

InChI Key

GAPSDUSUEZGBDK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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